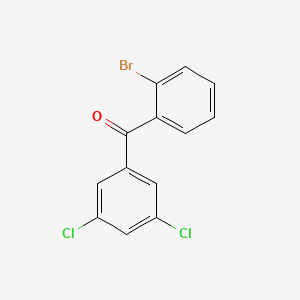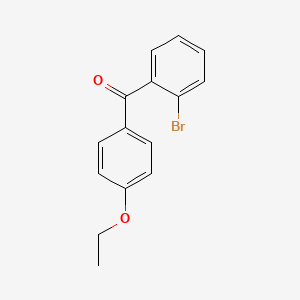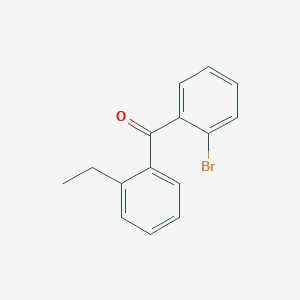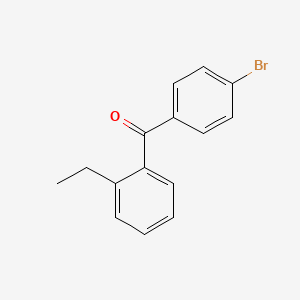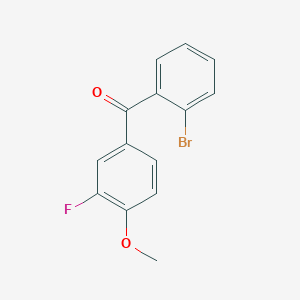
4'-Azetidinomethyl-3,5-dimethylbenzophenone
Description
Synthesis Analysis
The synthesis of azetidinone derivatives has been a subject of interest due to their biological significance. In the context of 4'-Azetidinomethyl-3,5-dimethylbenzophenone, although not directly synthesized in the provided studies, related compounds have been developed through various synthetic pathways. For instance, a series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and evaluated for their antitumor properties. These compounds were obtained by investigating structure-activity relationships, leading to potent antiproliferative compounds with IC50 values in the nanomolar range against MCF-7 breast cancer cells . Another study applied an aza-Wittig reaction to synthesize novel thieno[3',2':5,6]pyrido[4,3-d]pyrimidinone derivatives, showcasing a method that could potentially be adapted for the synthesis of 4'-Azetidinomethyl-3,5-dimethylbenzophenone . Additionally, N-3-Chloro-4-[2'-hydroxy-5'-(phenylazo)phenyl]azetidin-2-ones were prepared through the reaction of imine derivatives with ketenes generated from chloroacetylchloride and triethylamine .
Molecular Structure Analysis
The molecular structure of azetidinone derivatives plays a crucial role in their biological activity. X-ray crystallography studies have indicated that the torsional angle between phenyl rings in the azetidinone core is significant for antiproliferative activity. A trans configuration between the 3-phenoxy and 4-phenyl rings is generally optimal for such activity . Although the exact molecular structure of 4'-Azetidinomethyl-3,5-dimethylbenzophenone is not discussed, these findings provide insight into the structural features that could be important for its biological function.
Chemical Reactions Analysis
The chemical reactivity of azetidinone derivatives is influenced by their functional groups and molecular framework. The studies provided do not directly address the chemical reactions of 4'-Azetidinomethyl-3,5-dimethylbenzophenone, but they do offer examples of reactions involving similar compounds. For instance, the synthesis of azetidin-2-ones involved the reaction of imine derivatives with ketenes , while the aza-Wittig reaction was used to create a series of pyrimidinone derivatives . These reactions highlight the versatility of azetidinone derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are determined by their molecular structure. While the provided papers do not detail the properties of 4'-Azetidinomethyl-3,5-dimethylbenzophenone specifically, they do describe the properties of related compounds. For example, the antiproliferative azetidinones displayed potent activity against cancer cells and interacted with the colchicine-binding site on β-tubulin, indicating their potential as tubulin-targeting agents . The synthesized thienopyridopyrimidinones' structures were confirmed by various spectroscopic methods, suggesting their stability and purity . The antibacterial azetidin-2-ones showed marginal activity against bacterial pathogens, which could be attributed to their chemical properties .
Scientific Research Applications
Antiproliferative Compounds in Cancer Treatment
4'-Azetidinomethyl-3,5-dimethylbenzophenone derivatives have been studied extensively for their antiproliferative properties, particularly in cancer treatment. For instance, a study explored the structure-activity relationships of a series of 3-phenoxy-1,4-diarylazetidin-2-ones, resulting in the discovery of potent compounds with significant antiproliferative activity. These compounds were shown to inhibit the polymerization of isolated tubulin in vitro, disrupt microtubular structure in cancer cells, induce G2/M arrest and apoptosis, and interact at the colchicine-binding site on β-tubulin. This highlights the potential of 4'-Azetidinomethyl-3,5-dimethylbenzophenone derivatives in cancer treatment, with promising candidates identified for further clinical development (Greene et al., 2016).
Synthesis of 1,3‐Thiazolidine‐dicarboxylates
The compound has been involved in the synthesis of 1,3‐Thiazolidine‐dicarboxylates through reactions with thioketones, showcasing its role in chemical synthesis. This research demonstrates the compound's utility in synthesizing novel organic molecules with potential applications in pharmaceuticals and material sciences (Mlostoń et al., 2002).
Antimicrobial Activities
A range of studies has indicated that derivatives of 4'-Azetidinomethyl-3,5-dimethylbenzophenone exhibit antimicrobial activities. These compounds have been synthesized and tested for their efficacy against various bacterial and fungal strains, showing significant potential as antimicrobial agents. For example, certain derivatives displayed potent cytotoxic activity against specific organisms, indicating their potential in developing new antimicrobial treatments (Keri et al., 2009).
Applications in Material Science
Compounds related to 4'-Azetidinomethyl-3,5-dimethylbenzophenone have also found applications in material science. For instance, derivatives have been used in the synthesis of polyamides capable of photoaligning chromonic lyotropic liquid crystals, indicating their potential in advanced material applications such as display technologies and optical devices (Matsunaga et al., 2003).
properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-10-15(2)12-18(11-14)19(21)17-6-4-16(5-7-17)13-20-8-3-9-20/h4-7,10-12H,3,8-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTMUPDRCRWKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642808 | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-3,5-dimethylbenzophenone | |
CAS RN |
898756-71-3 | |
| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






